molecular formula C18H26N2O2 B5681954 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one

Katalognummer B5681954
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: ROAZEAKZLARHQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the family of benzodiazepines. It has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor, which is a key player in the central nervous system.

Wirkmechanismus

The mechanism of action of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one involves its interaction with the GABA-A receptor. The GABA-A receptor is a pentameric protein complex that consists of five subunits, each of which has four transmembrane domains. The binding of GABA to the receptor induces a conformational change that opens an ion channel in the center of the protein complex, allowing chloride ions to flow into the cell and hyperpolarize the membrane potential. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one binds to a specific site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site. Binding of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one to this site enhances the affinity of the receptor for GABA, leading to an increase in the amplitude and duration of the GABAergic response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one are primarily mediated by its modulation of the GABA-A receptor. By enhancing the activity of the receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can induce anxiolytic, sedative, and anticonvulsant effects in animal models. In addition, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, in different brain regions. These effects suggest that 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one may have potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has several advantages as a tool for scientific research. First, it has a high affinity and selectivity for the benzodiazepine site of the GABA-A receptor, which allows for precise modulation of the receptor activity. Second, it has a well-established pharmacological profile and has been extensively studied in animal models and human subjects. Third, it is relatively easy to synthesize and can be obtained in large quantities.
However, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one also has some limitations for lab experiments. First, its effects on the GABA-A receptor can be influenced by various factors, such as the composition of the receptor subunits, the presence of other modulators, and the membrane potential of the cell. Second, its pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the route of administration and the species used. Third, its use in human subjects is limited by ethical and safety concerns, as well as regulatory restrictions.

Zukünftige Richtungen

There are several future directions for the research on 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one. First, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, could lead to the discovery of new therapeutic agents for neurological disorders. Second, the investigation of the molecular mechanisms underlying the modulation of the GABA-A receptor by 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one could provide insights into the regulation of inhibitory neurotransmission in the brain. Third, the exploration of the effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one on other neurotransmitter systems and brain regions could broaden our understanding of its pharmacological profile and potential clinical applications.

Synthesemethoden

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be synthesized through a multi-step process, starting from 6-methylcoumarin. The first step involves the protection of the hydroxyl group at position 4 of the coumarin ring with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected coumarin with N,N-diethyl-N-methylaminoethyl chloride, which introduces the diethylaminoethyl group at position 3 of the coumarin ring. The TBDMS group is then removed, and the resulting compound is reacted with formaldehyde and hydrochloric acid to yield 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one.

Wissenschaftliche Forschungsanwendungen

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to GABA, the endogenous ligand of the receptor. By modulating the activity of the GABA-A receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be used to investigate the role of this receptor in various physiological and pathological processes, such as anxiety, epilepsy, and addiction.

Eigenschaften

IUPAC Name

3-[[2-(diethylamino)ethyl-methylamino]methyl]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-20(6-2)10-9-19(4)12-15-13-22-17-8-7-14(3)11-16(17)18(15)21/h7-8,11,13H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZEAKZLARHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=COC2=C(C1=O)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.